H-Met-tyr-OH
Overview
Description
Methionyl-tyrosine is a dipeptide composed of the amino acids methionine and tyrosine. It is represented by the chemical formula C₁₄H₂₀N₂O₄S and has a molar mass of 312.38 g/mol . This compound has been detected in various foods, including birds, chickens, and domestic pigs . Methionyl-tyrosine is expected to form during the digestion of proteins and exists as a zwitterion in aqueous solutions and solid form .
Mechanism of Action
Target of Action
Methionyl-Tyrosine, also known as H-MET-TYR-OH, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters and thyroid hormones .
Mode of Action
The compound interacts with its target, tyrosine hydroxylase, by inhibiting its activity . This interaction results in a decrease in the production of neurotransmitters and thyroid hormones .
Biochemical Pathways
Methionyl-Tyrosine affects the biochemical pathway of tyrosine oxidation . Tyrosine, an amino acid, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine can generate a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Pharmacokinetics
Factors such as its solubility, stability, and molecular weight (312.39 ) would influence these properties.
Result of Action
The inhibition of tyrosine hydroxylase by Methionyl-Tyrosine can lead to a decrease in the production of neurotransmitters and thyroid hormones . This could potentially affect various physiological processes, including neurotransmission and metabolism .
Biochemical Analysis
Biochemical Properties
Methionyl-Tyrosine plays a role in various biochemical reactions. Tyrosine, one of the components of Methionyl-Tyrosine, is a proteinogenic amino acid that is essential to many biochemical processes . It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Methionyl-Tyrosine has been observed to diminish free radical formation in human endothelial cells . This suggests that Methionyl-Tyrosine may have a protective effect on cells, potentially reducing oxidative stress and associated cellular damage.
Molecular Mechanism
The tyrosine component of Methionyl-Tyrosine is known to undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can influence the function of proteins in which Tyrosine is a component, potentially altering cellular processes.
Metabolic Pathways
Tyrosine, a component of Methionyl-Tyrosine, is involved in several metabolic pathways. It is synthesized from prephenate in a process regulated by key enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase . Tyrosine can also be degraded in the liver and to a minor extent in the kidney .
Preparation Methods
Methionyl-tyrosine can be synthesized through peptide bond formation between methionine and tyrosine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically involves the following steps:
Protection of Functional Groups: Protecting groups are added to the amino and carboxyl groups of methionine and tyrosine to prevent side reactions.
Activation of Carboxyl Group: The carboxyl group of methionine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated methionine is then coupled with the protected tyrosine to form the dipeptide bond.
Deprotection: The protecting groups are removed to yield methionyl-tyrosine.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .
Chemical Reactions Analysis
Methionyl-tyrosine undergoes various chemical reactions, including:
Substitution: The amino group of methionine can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include cyanogen bromide for cleavage at methionine residues and formic acid for oxidation . Major products formed from these reactions include methionine sulfoxide and various substituted derivatives .
Scientific Research Applications
Methionyl-tyrosine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage reactions.
Biology: Methionyl-tyrosine is studied for its role in protein synthesis and degradation.
Comparison with Similar Compounds
Methionyl-tyrosine can be compared with other dipeptides and amino acid derivatives:
Methionyl-Alanine: Similar to methionyl-tyrosine, methionyl-alanine is a dipeptide composed of methionine and alanine.
Methionyl-Phenylalanine: This dipeptide consists of methionine and phenylalanine.
Tyrosyl-Serine: A dipeptide composed of tyrosine and serine.
Methionyl-tyrosine’s uniqueness lies in its combination of sulfur-containing methionine and aromatic tyrosine, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESQCPHRXOFIPX-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874592 | |
Record name | L-Methionyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-04-3 | |
Record name | L-Methionyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Met-Tyr?
A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.
Q2: What is the structure of Met-Tyr and how does it relate to its activity?
A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.
Q3: How does Met-Tyr exert its ACE inhibitory effect?
A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.
Q4: How does Met-Tyr contribute to antioxidant defense?
A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.
Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?
A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.